1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide
Description
Properties
CAS No. |
1251558-33-4 |
|---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.48 |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
InChI Key |
SDOZXZFDQNRWQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline intermediate, which is then further functionalized to introduce the benzoyl and piperidine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole derivatives, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for the modification and development of novel compounds with desired properties.
Biology
- Biological Interactions : Studies have shown that 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide interacts with specific enzymes and receptors, which could modulate their activity. This interaction is crucial for understanding its biological mechanisms .
Medicine
- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with biological targets makes it a candidate for drug development aimed at conditions such as Alzheimer's disease .
Industry
- Material Development : In industrial applications, the compound is utilized in developing new materials and chemical processes. Its properties can be optimized for various applications in pharmaceuticals and materials science .
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. In vitro studies revealed that certain derivatives showed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents based on the indoline structure .
Case Study 2: Anticancer Research
A series of benzamide derivatives were synthesized and tested for anticancer activity. Compounds similar to 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that modifications to the indoline structure could enhance therapeutic efficacy against resistant cancer types .
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzoyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with several derivatives documented in , particularly benzimidazole- and benzodiazepine-based analogs. Below is a comparative analysis:
Core Structural Features
Pharmacokinetic and Pharmacodynamic Insights
- Piperidine vs. Pyrrolidine Moieties : The piperidine group in the target compound provides a six-membered ring with higher conformational flexibility compared to pyrrolidine’s five-membered ring. This may enhance binding to larger enzymatic pockets (e.g., serotonin or dopamine receptors) .
- Benzoyl vs. Nitro Substituents : The benzoyl group in the indoline derivative likely increases lipophilicity, favoring membrane penetration, whereas nitro groups in benzimidazole analogs () could stabilize charge-transfer complexes or act as prodrug moieties .
- Ethoxybenzyl Groups : Ethoxy-substituted benzyl groups (in compounds) improve aqueous solubility but may reduce CNS penetration compared to unsubstituted benzoyl groups.
Q & A
Basic: What are the recommended synthetic protocols for 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide?
Answer: The synthesis typically involves coupling the indoline-6-carboxylic acid derivative with 2-piperidin-1-ylethylamine using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Advanced: How can reaction yields be optimized for scale-up? Answer: Optimization may involve:
- Catalyst screening : Testing alternative coupling agents (e.g., DCC, PyBOP) to improve efficiency.
- Solvent selection : Using polar aprotic solvents like DMF or DMSO to enhance solubility.
- Temperature control : Conducting reactions at 0–5°C to minimize side products. Post-reaction analysis via LC-MS or HPLC is critical to quantify impurities and adjust conditions .
Basic: What analytical methods are used to confirm the structure of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to verify benzoyl, piperidine, and indoline moieties.
- LC-MS : To confirm molecular weight () and purity.
- FT-IR : Identification of carbonyl (C=O) and amide (N-H) functional groups .
Advanced: How to resolve discrepancies in spectral data?
Answer:
Contradictions (e.g., unexpected peaks in NMR) may arise from: - Tautomerism : Check for keto-enol equilibria in the indoline-carboxamide system.
- Residual solvents : Use deuterated solvents and ensure complete drying.
- Chiral impurities : Employ chiral HPLC or X-ray crystallography if stereochemical ambiguity exists .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles.
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .
Advanced: How to assess metabolic stability in biological studies?
Answer: - In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 inhibition screening : Use fluorometric assays to evaluate enzyme interactions.
- Metabolite identification : HR-MS and tandem MS/MS for structural elucidation .
Basic: How to address poor solubility in aqueous buffers?
Answer:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solutions.
- pH adjustment : Test solubility in buffered solutions (pH 4–9).
- Salt formation : Explore hydrochloride or trifluoroacetate salts .
Advanced: What computational methods predict solubility or bioavailability?
Answer: - DFT calculations : Estimate logP and pKa using Gaussian or ORCA software.
- Molecular dynamics simulations : Model solvation behavior in water/lipid bilayers.
- QSAR models : Train algorithms on datasets of similar carboxamides .
Basic: What stability tests are recommended for long-term storage?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- HPLC monitoring : Track decomposition products (e.g., hydrolysis of the benzoyl group).
- Lyophilization : For hygroscopic samples, lyophilize and store under argon .
Advanced: How to design stability-indicating assays?
Answer: - Method validation : Establish specificity, precision, and linearity per ICH guidelines.
- Degradation kinetics : Use Arrhenius plots to extrapolate shelf-life at room temperature.
- Mass balance : Ensure total degradation products account for ≥95% of initial material .
Basic: How to evaluate biological activity in target-based assays?
Answer:
- Receptor binding assays : Radioligand displacement (e.g., H-labeled ligands) for affinity measurement.
- Functional assays : Measure cAMP or calcium flux in cell lines expressing target receptors.
- Dose-response curves : Calculate IC or EC values .
Advanced: What strategies link structural modifications to activity changes?
Answer: - SAR studies : Synthesize analogs with variations in the benzoyl or piperidine groups.
- Crystallography : Resolve ligand-receptor co-crystal structures to identify binding motifs.
- Free-energy perturbation : Use FEP+ simulations to predict affinity changes for virtual analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
